

An In-depth Technical Guide to the Discovery and Origin of Rifamycin S

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Compound of Interest		
Compound Name:	Rifamycin S	
Cat. No.:	B1253630	Get Quote

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Executive Summary

Rifamycin S, a member of the ansamycin class of antibiotics, stands as a pivotal molecule in the history of antibacterial therapy and a cornerstone in the treatment of mycobacterial infections. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and key experimental methodologies associated with **Rifamycin S**. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the scientific journey from a soil microorganism to a clinically significant antibiotic precursor. The guide includes structured data on the biological activity of rifamycins, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this important natural product.

Discovery and Origin

The story of **Rifamycin S** begins with the isolation of a new actinomycete strain, initially named Streptomyces mediterranei, from a soil sample collected near St. Raphael in the south of France in 1957. The discovery was the result of a collaboration between two microbiologists, Piero Sensi and Maria Teresa Timbal, working for the Italian pharmaceutical company Group Lepetit SpA in Milan. The producing organism was later reclassified as Amycolatopsis mediterranei and is now known as Amycolatopsis rifamycinica.



Initial fermentation of this microorganism yielded a complex of related substances, collectively named rifamycins. Among these, Rifamycin B was the most abundant but possessed low antibacterial activity. However, it was observed that Rifamycin B could be converted to the more active **Rifamycin S** through oxidation and hydrolysis. **Rifamycin S**, a quinone derivative, became a key intermediate in the semi-synthetic production of more potent and clinically useful rifamycin derivatives, such as rifampicin.

Physicochemical Properties of Rifamycin S

A summary of the key physicochemical properties of **Rifamycin S** is presented in the table below.

Property	Value	Reference
Molecular Formula	C37H45NO12	[1][2][3]
Molecular Weight	695.76 g/mol	[1][2]
Appearance	Light yellow to brown powder/crystal	
Melting Point	179-181 °C (decomposes)	_
Solubility	Slightly soluble in benzene, chloroform, and methanol. Insoluble in water.	
Optical Rotation	+476° (c=0.1 in methanol)	_
Storage Conditions	-20°C for long-term storage.	_

Biosynthesis of Rifamycin S

Rifamycin S is a natural product synthesized by Amycolatopsis rifamycinica via a type I polyketide synthase (PKS) pathway. The biosynthesis is a complex process encoded by a large gene cluster known as the rif cluster.

A key feature of rifamycin biosynthesis is the use of an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). The AHBA starter unit is condensed with two acetate and eight propionate units to form the polyketide chain. This chain then undergoes a series of



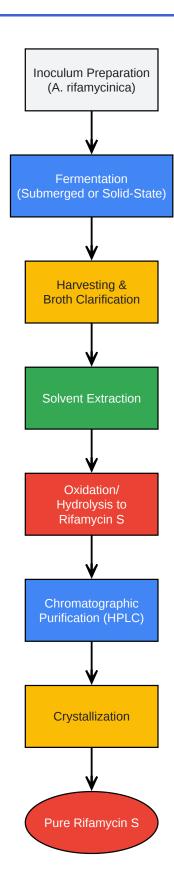
modifications, including cyclization, oxidation, and other tailoring reactions, to yield the final **rifamycin s**tructure. The conversion of the initially produced Rifamycin B to **Rifamycin S** involves an oxidative process.

Biosynthetic Pathway of Rifamycin









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References

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